Sodium 2-oxopropanoate-d3
CAS No.:
Cat. No.: VC16641639
Molecular Formula: C3H3NaO3
Molecular Weight: 113.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H3NaO3 |
|---|---|
| Molecular Weight | 113.06 g/mol |
| IUPAC Name | sodium;3,3,3-trideuterio-2-oxopropanoate |
| Standard InChI | InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1D3; |
| Standard InChI Key | DAEPDZWVDSPTHF-NIIDSAIPSA-M |
| Isomeric SMILES | [2H]C([2H])([2H])C(=O)C(=O)[O-].[Na+] |
| Canonical SMILES | CC(=O)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Sodium 2-oxopropanoate-d3 (CDNaO) is the isotopologue of sodium pyruvate (CHNaO), where the three hydrogens in the methyl group are substituted with deuterium. The non-deuterated form, sodium pyruvate, is a key intermediate in glycolysis, produced via the oxidation of lactate or the decarboxylation of malate . Its molecular weight increases from 110.04 g/mol in the protiated form to approximately 113.06 g/mol in the deuterated variant due to the isotopic substitution .
Physicochemical Properties
The deuterium substitution minimally alters the compound's physical properties compared to its protiated counterpart. Key characteristics include:
| Property | Sodium Pyruvate | Sodium Pyruvate-d3 |
|---|---|---|
| Molecular Formula | CHNaO | CDNaO |
| Molecular Weight (g/mol) | 110.04 | 113.06 |
| Melting Point | >300°C | >300°C (estimated) |
| Water Solubility | 100 mg/mL | Comparable solubility |
| Density (g/cm³) | 1.267 | ~1.275 (calculated) |
The elevated density and marginally higher molecular weight of the deuterated form arise from the increased neutron count in deuterium nuclei . Despite these subtle differences, the compound retains the core chemical reactivity of pyruvate, including its role as an α-keto acid and participation in transamination reactions .
Synthesis and Deuteration Methods
The production of sodium 2-oxopropanoate-d3 involves isotopic exchange followed by purification, a process optimized to maximize deuteration efficiency while minimizing side reactions.
H/D Exchange Protocol
Deuteration is achieved through proton-deuterium exchange in pyruvic acid under controlled conditions:
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Acid Dissolution: Pyruvic acid is dissolved in deuterium oxide (DO) at a ratio of 112.5 mL DO per gram of substrate .
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Thermal Activation: The mixture is heated to 90°C for 24 hours, facilitating exchange at the methyl group without inducing racemization or decomposition .
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Neutralization: Post-exchange, the solution is treated with sodium hydroxide-d (NaOD) to precipitate the sodium salt.
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Recrystallization: The crude product is recrystallized from a 3:1 ethanol-DO mixture to achieve >90% deuteration, as verified by mass spectrometry .
Critical to this process is avoiding alkaline conditions (pH >9), which promote parapyruvate formation through keto-enol tautomerization . The final product typically contains a mixture of isotopologues, with the tri-deuterated species (CDO) predominating at ~90% abundance .
Applications in Structural Biology and Isotopic Labeling
The primary application of sodium 2-oxopropanoate-d3 lies in producing perdeuterated proteins for neutron crystallography, a technique requiring deuteration to reduce incoherent scattering from hydrogen nuclei.
Microbial Cultivation Strategies
Escherichia coli strain DAP1(DE3), engineered through adaptive laboratory evolution (ALE), demonstrates enhanced growth on pyruvate-based media . Key genomic modifications include:
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ldhA G78A Mutation: Inactivates D-lactate dehydrogenase, redirecting carbon flux toward the TCA cycle .
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rph+1 Frameshift Repair: Corrects pyrimidine auxotrophy, improving growth in minimal media .
When cultivated in DO media containing sodium pyruvate-d3, this strain achieves biomass yields sufficient for milligram-scale protein production. For example, triose-phosphate isomerase expressed under these conditions reached deuteration levels >90%, enabling neutron diffraction studies at 2.1 Å resolution .
Metabolic Tracing Applications
Beyond structural studies, sodium 2-oxopropanoate-d3 serves as a tracer in:
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Glycolytic Flux Analysis: Tracking deuterium incorporation into lactate and alanine pools via H-NMR .
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ROS Scavenging Studies: Comparative analysis of protiated vs. deuterated pyruvate in quenching reactive oxygen species (ROS), leveraging deuterium's kinetic isotope effect .
Research Findings and Experimental Insights
Recent investigations have elucidated both the capabilities and limitations of sodium 2-oxopropanoate-d3 in biochemical systems.
Microbial Growth Kinetics
Comparative growth studies in E. coli show:
| Carbon Source | Doubling Time (h) | Final OD |
|---|---|---|
| Glucose | 1.2 | 3.8 |
| Pyruvate (protiated) | 4.7 | 1.2 |
| Pyruvate-d3 | 5.1 | 1.1 |
The marginal growth impairment in deuterated media (≈8% slower than protiated pyruvate) is attributed to kinetic isotope effects on enzymatic processing of the deuterated substrate .
Challenges and Mitigation Strategies
Despite its utility, working with sodium 2-oxopropanoate-d3 presents unique challenges:
Parapyruvate Formation
Under alkaline conditions (pH >9), pyruvate dimerizes to parapyruvate at rates exceeding 50% after 30 minutes . Mitigation involves:
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Maintaining reaction pH <8 during deuteration
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Rapid neutralization post-exchange
Metabolic Routing in Microbial Systems
Native E. coli strains inefficiently metabolize pyruvate due to:
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Competition between lactate dehydrogenase and pyruvate dehydrogenase
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Redox imbalance from NADH accumulation
The evolved DAP1(DE3) strain addresses these through:
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ldhA Inactivation: Eliminates lactate production, favoring acetyl-CoA synthesis .
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Glucose-6-Phosphate Dehydrogenase Upregulation: Enhances NADPH regeneration to counter oxidative stress .
Future Directions and Concluding Remarks
Sodium 2-oxopropanoate-d3 stands at the forefront of isotopic labeling technologies, enabling unprecedented resolution in macromolecular structural studies. Ongoing research aims to:
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Develop continuous-flow deuteration systems to reduce DO consumption
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Engineer microbial consortia for tandem utilization of pyruvate-d3 and glycerol-d8
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Explore applications in hyperpolarized H-MRI for real-time metabolic imaging
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